4-Chloro-6,7-dimethoxyquinazolin-2-amine
Overview
Description
4-Chloro-6,7-dimethoxyquinazolin-2-amine is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6,7-dimethoxyquinazolin-2-amine is the alpha 1-adrenoceptor . Alpha 1-adrenoceptors are a type of protein found in various parts of the body, including the heart, blood vessels, and central nervous system. They play a crucial role in regulating the contraction of smooth muscles and secretion of certain hormones.
Mode of Action
This compound interacts with its target, the alpha 1-adrenoceptor, by binding to it with high affinity . This interaction can lead to changes in the receptor’s function, potentially altering the regulation of smooth muscle contraction and hormone secretion.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with alpha 1-adrenoceptors. By binding to these receptors, the compound could affect smooth muscle contraction and hormone secretion, potentially leading to changes in blood pressure regulation and neurotransmitter release .
Biochemical Analysis
Biochemical Properties
4-Chloro-6,7-dimethoxyquinazolin-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This binding can inhibit or activate the kinase activity, thereby influencing various signaling pathways. Additionally, this compound interacts with proteins involved in DNA repair mechanisms, potentially affecting the cell’s ability to maintain genomic stability .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting key signaling pathways. It can also affect cell proliferation by altering gene expression and cellular metabolism. For instance, this compound may downregulate genes involved in cell cycle progression, leading to cell cycle arrest .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition can disrupt signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant inhibition of tumor growth and induction of apoptosis. At very high doses, this compound may exhibit toxic effects, including damage to normal tissues and organs. It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities and can contribute to the overall effects of the compound. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and may bind to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can influence its efficacy and toxicity, as certain tissues may accumulate higher concentrations of the compound .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these organelles can affect its interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 4-Chloro-6,7-dimethoxyquinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-6,7-dimethoxyquinazoline.
Reaction Conditions: This reaction is typically carried out in a solvent such as ethanol or methanol, under reflux conditions, and may require a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Chloro-6,7-dimethoxyquinazolin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position is reactive and can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinazoline N-oxides or reduction reactions to form dihydroquinazolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include ammonia, sodium borohydride (NaBH4) for reduction, and hydrogen peroxide (H2O2) for oxidation. The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
4-Chloro-6,7-dimethoxyquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including alpha-adrenoceptor antagonists and antihypertensive agents.
Biological Studies: The compound is used in studies investigating the binding affinity and selectivity of quinazoline derivatives for different biological targets, such as receptors and enzymes.
Chemical Research: It is employed in the development of new synthetic methodologies and the exploration of reaction mechanisms involving quinazoline derivatives.
Comparison with Similar Compounds
4-Chloro-6,7-dimethoxyquinazolin-2-amine can be compared with other similar compounds, such as:
2-Chloro-6,7-dimethoxyquinazolin-4-amine: This compound has a similar structure but differs in the position of the amino group, which can affect its reactivity and biological activity.
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound is a precursor in the synthesis of this compound and has different chemical properties due to the presence of two chlorine atoms.
6,7-Dimethoxyquinazoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-chloro-6,7-dimethoxyquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYMDFNFDJALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444075 | |
Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221698-39-1 | |
Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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